molecular formula C20H20FNO4 B5719026 6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE

6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE

Cat. No.: B5719026
M. Wt: 357.4 g/mol
InChI Key: GYMRJVYZMQNMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group, a fluorophenoxy group, and hydroxyl and methyl substituents on the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction using a fluorophenol and a suitable leaving group on the chromen-4-one core.

    Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine and an appropriate electrophilic site on the chromen-4-one core.

    Hydroxyl and Methyl Substituents: The hydroxyl and methyl substituents can be introduced through selective functionalization reactions, such as hydroxylation and methylation, using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group on the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-FLUOROPHENOXY)-4,6-DIMETHYLPYRIMIDINE
  • 4-(2-FLUOROPHENOXY)QUINOLINE DERIVATIVES

Comparison

Compared to similar compounds, 6-((DIMETHYLAMINO)ME)-3-(2-FLUOROPHENOXY)-7-HO-2,8-DIMETHYL-4H-CHROMEN-4-ONE is unique due to its specific combination of functional groups and the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-11-17(23)13(10-22(3)4)9-14-18(24)20(12(2)25-19(11)14)26-16-8-6-5-7-15(16)21/h5-9,23H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMRJVYZMQNMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C)CN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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